Cas no 42017-89-0 (Fenofibric acid)

Fenofibric acid is a pharmacologically active metabolite of fenofibrate, primarily used as a lipid-modifying agent. It functions as a selective agonist of peroxisome proliferator-activated receptor-alpha (PPAR-α), which regulates lipid metabolism. The compound effectively reduces elevated triglycerides, LDL cholesterol, and total cholesterol while increasing HDL cholesterol levels. Its mechanism of action involves enhancing lipoprotein lipase activity and promoting fatty acid oxidation. Fenofibric acid is particularly noted for its improved bioavailability and consistent pharmacokinetic profile compared to its prodrug, fenofibrate. It is commonly employed in the management of hypertriglyceridemia and mixed dyslipidemia, often as part of combination therapy. The product is characterized by its high purity and stability, ensuring reliable performance in pharmaceutical formulations.
Fenofibric acid structure
Fenofibric acid structure
Product Name:Fenofibric acid
CAS No:42017-89-0
MF:C17H15ClO4
MW:318.751604318619
MDL:MFCD00792461
CID:55508
PubChem ID:64929
Update Time:2025-06-22

Fenofibric acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid
    • Fenofibric acid
    • Fenofibric acid(F A)
    • 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid
    • FNF acid
    • 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropionic acid
    • 2-methyl-2-(4-(4-chlorobenzoyl)phenoxy)propanoic acid
    • CCRIS 7302
    • EINECS 255-626-9
    • LF 178 acid
    • p-(4-Chlorobenzoyl)-phenoxy-isobutyric acid
    • Procetofenic acid
    • UNII-BGF9MN2HU1
    • 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid
    • 2-[4'-(p-Chlorobenzoyl)phenoxy]-2-methylpropionic acid
    • Fenofibrate free acid
    • 42017-89-0
    • FENOFIBRIC ACID
    • 2-[4-(p-Chlorobenzoyl)phenoxy]-2-methylpropionicacid
    • Trilipix
    • CHEBI:83469
    • AMY25229
    • 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid, 95%
    • F1011
    • DTXCID6021030
    • NS00000286
    • Fenofibricacid
    • EN300-1697940
    • 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid (Fenofibric Acid)
    • NSC281318
    • FENOFIBRATE FREE ACID [MI]
    • FENOFIBRIC ACID [USP-RS]
    • Propanoic acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-
    • BDBM28700
    • FENOFIBRIC ACID DELAYED-RELEASE
    • D11579
    • Propanoic acid, 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-
    • F5A
    • DB13873
    • AC-22277
    • FENOFIBRIC ACID (USP-RS)
    • Fenofibric acid, analytical standard
    • LF-153
    • ABT 335
    • 2-(4-(4'-chlorophenoxy)phenoxy)propionic acid
    • FENOFIBRIC ACID [WHO-DD]
    • AKOS015889489
    • BGF9MN2HU1
    • A825720
    • BCP22437
    • fenofibric-acid
    • s4527
    • 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropionic acid
    • Fenofibric acid 100 microg/mL in Acetonitrile
    • DTXSID8041030
    • CCG-213311
    • SY052754
    • Fenofibrate impurity B, European Pharmacopoeia (EP) Reference Standard
    • HY-B0760
    • 2-[4-(4-Chloro-benzoyl)-phenoxy]-2-methyl-propionic acid
    • W-106287
    • NSC 281318
    • FT-0600402
    • GTPL2662
    • D83849
    • HY-B0760R
    • MQOBSOSZFYZQOK-UHFFFAOYSA-N
    • BRN 2058973
    • AB01563028_01
    • alpha 1081
    • FENOFIBRIC ACID [ORANGE BOOK]
    • LF 153
    • MFCD00792461
    • Fenofibric acid (Standard)
    • FENOFIBRIC ACID [VANDF]
    • 2-{4-[(4-chlorophenyl)carbonyl]phenoxy}-2-methylpropanoic acid
    • NSC-281318
    • Fibricor (TN)
    • KS-1234
    • CHEMBL981
    • SCHEMBL16377
    • CS-0694864
    • Fibricor
    • feno-fibric acid
    • 2-[4-(4-chlorobenzene-1-carbonyl)phenoxy]-2-methylpropanoic acid
    • Q27077290
    • Fenofibrate impurity B
    • 1ST163699
    • BRD-K30213273-001-01-6
    • MDL: MFCD00792461
    • Inchi: 1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)
    • InChI Key: MQOBSOSZFYZQOK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C1C=CC(=CC=1)OC(C(=O)O)(C)C)=O
    • BRN: 2058973

Computed Properties

  • Exact Mass: 317.05812
  • Monoisotopic Mass: 318.065887
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 63.6

Experimental Properties

  • Color/Form: Powder
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 179.0 to 183.0 deg-C
  • Boiling Point: 486.5°C at 760 mmHg
  • Flash Point: 248.0±25.9 °C
  • PSA: 66.43
  • LogP: 3.81300

Fenofibric acid Security Information

  • Symbol: GHS07 GHS09
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302-H410
  • Warning Statement: P273-P501
  • Hazardous Material transportation number:UN 3077 9 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 22-50/53
  • Safety Instruction: 60-61
  • RTECS:UA2453000
  • Hazardous Material Identification: Xn N
  • HazardClass:9
  • PackingGroup:III
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R36/37/38

Fenofibric acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F843656-500g
Fenofibric acid
42017-89-0 98%
500g
¥3,860.00 2022-01-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
90568-10MG
Fenofibric acid
42017-89-0
10mg
¥1173.96 2023-10-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
F0048010
Fenofibric acid
42017-89-0 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1269618-25MG
Fenofibrate Related Compound B
42017-89-0 United States Pharmacopeia (USP) Reference Standard
25MG
¥14329.94 2022-02-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
F1011-5G
Fenofibric Acid
42017-89-0 >98.0%(GC)(T)
5g
¥665.00 2023-09-08
TRC
F248650-10mg
Fenofibric Acid
42017-89-0
10mg
$ 80.00 2023-09-07
TRC
F248650-100mg
Fenofibric Acid
42017-89-0
100mg
$ 121.00 2023-09-07
TRC
F248650-1g
Fenofibric Acid
42017-89-0
1g
$ 131.00 2023-09-07
TRC
F248650-5g
Fenofibric Acid
42017-89-0
5g
$323.00 2023-05-18
TRC
F248650-10g
Fenofibric Acid
42017-89-0
10g
$515.00 2023-05-18

Fenofibric acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:42017-89-0)Fenofibric acid
Order Number:sfd18989
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:42017-89-0)Fenofibricacid
Order Number:LE12312;LE26533656
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:06
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:42017-89-0)Fenofibric acid
Order Number:A825720
Stock Status:in Stock
Quantity:500g/1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:22
Price ($):184.0/312.0
Email:sales@amadischem.com

Additional information on Fenofibric acid

Fenofibric Acid (CAS No. 42017-89-0): An Overview of Its Properties, Applications, and Recent Research

Fenofibric acid (CAS No. 42017-89-0) is a well-known compound in the field of pharmaceuticals, particularly for its use in the treatment of hyperlipidemia. This article provides a comprehensive overview of fenofibric acid, including its chemical properties, pharmacological effects, clinical applications, and recent advancements in research.

Chemical Properties: Fenofibric acid is a white to off-white crystalline powder with the molecular formula C16H14O3. It has a molecular weight of 254.28 g/mol. The compound is soluble in ethanol and methanol but has limited solubility in water. Its chemical structure consists of a fibric acid moiety, which is responsible for its lipid-lowering properties.

Pharmacological Effects: Fenofibric acid is primarily used as a lipid-regulating agent. It acts by activating peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in the regulation of lipid metabolism. By activating PPARα, fenofibric acid increases the catabolism of triglycerides and very-low-density lipoproteins (VLDL) while also enhancing the synthesis of high-density lipoproteins (HDL). This results in a reduction in serum triglyceride levels and an increase in HDL cholesterol levels.

Clinical Applications: Fenofibric acid is widely used in the treatment of hyperlipidemia, particularly in patients with mixed dyslipidemia or those who are intolerant to statins. It is often prescribed as an adjunct to diet and lifestyle modifications to manage elevated triglyceride levels and low HDL cholesterol levels. Clinical trials have demonstrated that fenofibric acid can significantly reduce the risk of cardiovascular events in patients with hypertriglyceridemia.

Safety and Side Effects: While generally well-tolerated, fenofibric acid can cause some side effects, including gastrointestinal discomfort, myopathy, and increased liver enzymes. Patients should be monitored regularly for these side effects, especially when taking other medications that may interact with fenofibric acid.

Recent Research: Recent studies have explored the potential benefits of fenofibric acid beyond its lipid-lowering effects. One notable area of research is its anti-inflammatory properties. Studies have shown that fenofibric acid can reduce inflammation by modulating the expression of pro-inflammatory cytokines and chemokines. This has led to investigations into its potential use in treating inflammatory diseases such as atherosclerosis and non-alcoholic fatty liver disease (NAFLD).

In addition to its anti-inflammatory effects, recent research has also focused on the potential role of fenofibric acid in cancer prevention and treatment. Preclinical studies have demonstrated that fenofibric acid can inhibit the growth of various cancer cells by inducing apoptosis and suppressing angiogenesis. These findings suggest that fenofibric acid

Clinical Trials: strong > Several clinical trials are currently underway to further investigate the safety and efficacy of fenofibric acid strong >in various conditions. For example, a phase III trial is evaluating the use of fenofibric acid strong >in combination with statins for the management of severe hypertriglyceridemia. Another trial is exploring its potential as an adjunct therapy for NAFLD. p > < p >< strong >Conclusion: strong >< strong >Fenofibric acid strong >(CAS No. 42017-89-0) remains a valuable therapeutic agent in the management of hyperlipidemia due to its well-established lipid-lowering properties. Recent research has expanded our understanding of its potential benefits in reducing inflammation and preventing cancer, opening up new avenues for its clinical application. As ongoing studies continue to uncover new insights, fenofibric acid strong >is likely to play an increasingly important role in the treatment of various metabolic and inflammatory disorders. p > article > response >

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:42017-89-0)Fenofibric acid
sfd18989
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:42017-89-0)Fenofibricacid
LE12312;LE26533656
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email